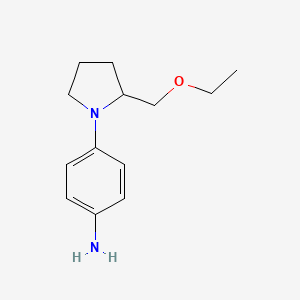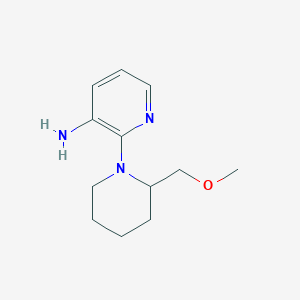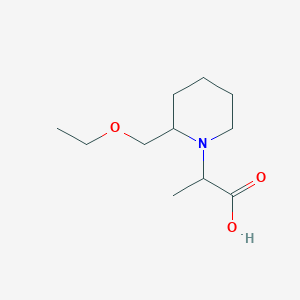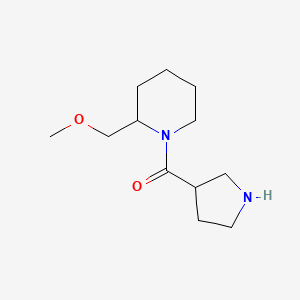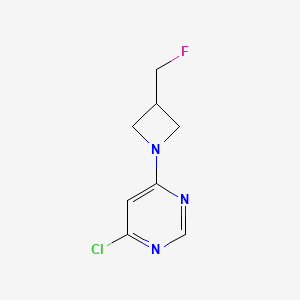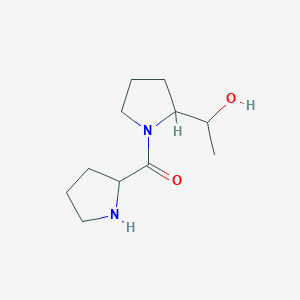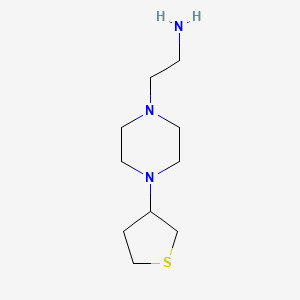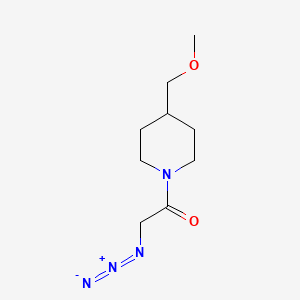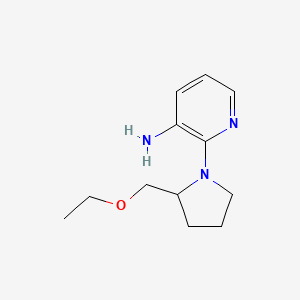
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
“2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be divided into two main types . The first type relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second type involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The molecular structure of “2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Therapeutic Potential
Compounds containing imidazole, a five-membered heterocyclic moiety, have been known to show a broad range of chemical and biological properties . They have been used in the development of new drugs, showing different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Drug Discovery
The pyrrolidine ring, a five-membered ring structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Inhibition of Collagen Synthesis
Compounds similar to “2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” have been found to inhibit collagen synthesis in various models of liver fibrosis . This could potentially make it useful in the treatment of diseases characterized by excessive collagen deposition, such as liver cirrhosis or fibrotic diseases .
κ-Opioid Receptor Antagonist
A compound structurally similar to “2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine”, known as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been found to be a novel κ-opioid receptor (KOR) antagonist . This suggests that “2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” could potentially have similar properties and be used in the treatment of conditions where KOR antagonism is beneficial .
Mecanismo De Acción
Target of Action
For example, pyrrolidine derivatives have been found to show significant pharmacological activity, acting as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Mode of Action
The pyridine ring is a basic aromatic heterocycle that can participate in π-π stacking interactions and hydrogen bonding, which could influence its interaction with biological targets .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing pyrrolidine and pyridine structures have been found to inhibit a wide range of enzymes, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
For example, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Without specific studies on this compound, it’s difficult to determine the exact molecular and cellular effects of its action. Compounds containing pyrrolidine and pyridine structures have been found to have antioxidative and antibacterial properties .
Propiedades
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-9-10-5-4-8-15(10)12-11(13)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCDJYLCPATDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



